N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea
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Overview
Description
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a urea backbone with functional groups that enhance its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea typically involves the reaction of N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine with pentan-3-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: N-(3-aminopropyl)-N,N-bis(2-hydroxyethyl)amine and pentan-3-yl isocyanate.
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-40°C).
Catalyst: In some cases, a catalyst such as triethylamine may be used to enhance the reaction rate.
The reaction proceeds through the nucleophilic attack of the amine group on the isocyanate, forming the urea linkage.
Industrial Production Methods
In industrial settings, the production of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea exerts its effects involves interactions with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The hydroxyl and urea groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{3-[Bis(2-hydroxyethyl)amino]propyl}hexadecanamide: Similar structure with a longer alkyl chain.
N-{3-[Bis(2-hydroxyethyl)amino]propyl}palmitamide: Another analog with a different alkyl chain length.
N-{3-[Bis(2-hydroxyethyl)amino]propyl}triethoxysilane: Contains a silane group, used in surface functionalization.
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N’-pentan-3-ylurea is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Its balanced hydrophilic and hydrophobic characteristics make it versatile for various applications, from chemical synthesis to biological studies.
Properties
CAS No. |
823235-99-0 |
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Molecular Formula |
C13H29N3O3 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-[3-[bis(2-hydroxyethyl)amino]propyl]-3-pentan-3-ylurea |
InChI |
InChI=1S/C13H29N3O3/c1-3-12(4-2)15-13(19)14-6-5-7-16(8-10-17)9-11-18/h12,17-18H,3-11H2,1-2H3,(H2,14,15,19) |
InChI Key |
FQYXWWBSRKXZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)NCCCN(CCO)CCO |
Origin of Product |
United States |
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